Trifluoromethanesulfonyl chloride

Catalog No.
S1894384
CAS No.
421-83-0
M.F
CClF3O2S
M. Wt
168.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethanesulfonyl chloride

CAS Number

421-83-0

Product Name

Trifluoromethanesulfonyl chloride

IUPAC Name

trifluoromethanesulfonyl chloride

Molecular Formula

CClF3O2S

Molecular Weight

168.52 g/mol

InChI

InChI=1S/CClF3O2S/c2-8(6,7)1(3,4)5

InChI Key

GRGCWBWNLSTIEN-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)Cl

Canonical SMILES

C(F)(F)(F)S(=O)(=O)Cl

Organic Synthesis

  • Versatile Reagent: TfCl serves as a powerful electrophilic (electron-loving) reagent, enabling the introduction of the trifluoromethanesulfonyl (Tf) group into organic molecules. This Tf group acts as a versatile functional group, influencing the molecule's properties and reactivity in various ways [].
  • Functional Group Transformations: TfCl participates in numerous organic reactions, including sulfonylation, desilylation, and Friedel-Crafts reactions. These reactions allow for the controlled modification of organic molecules, leading to the synthesis of complex target compounds [, ].
  • Activation of Alcohols and Carboxylic Acids: TfCl efficiently activates alcohols and carboxylic acids, converting them into more reactive species for further transformations. This activation step is crucial in the synthesis of esters, amides, and other important organic functionalities [].

Medicinal Chemistry

  • Pharmaceutical Building Block: The Tf group introduced by TfCl can be a valuable component in drug molecules. It can enhance properties like lipophilicity (fat solubility), metabolic stability, and protein binding affinity [].
  • Synthesis of Complex Pharmaceuticals: TfCl plays a role in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anti-cancer agents. Its ability to introduce the Tf group allows for the creation of specific functionalities that contribute to the drug's therapeutic effects.

Material Science Research

  • Functional Material Design: TfCl finds applications in the development of functional materials. The Tf group can be incorporated into polymers, catalysts, and other materials to modify their properties, such as conductivity, thermal stability, and surface characteristics.
  • Organic-Inorganic Hybrid Materials: TfCl is used in the synthesis of organic-inorganic hybrid materials, where the Tf group bridges organic and inorganic components. These materials offer unique combinations of properties, making them valuable for applications in electronics, energy storage, and catalysis.

Trifluoromethanesulfonyl chloride, with the chemical formula CClF₃O₂S, is a colorless liquid that serves as a potent electrophilic reagent. It is known for its strong acidity and reactivity towards nucleophiles, making it valuable in various chemical transformations. The compound has a molecular weight of 168.52 g/mol and is classified as a sulfonyl chloride derivative. Its structure features a trifluoromethyl group attached to a sulfonyl chloride moiety, contributing to its unique reactivity profile .

TfCl is a highly corrosive and toxic compound. It reacts violently with water and can cause severe skin burns and eye damage [, ]. Exposure to TfCl vapors can irritate the respiratory tract. Due to its hazardous nature, TfCl should only be handled by trained professionals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].

  • Electrophilic Chlorination: It acts as a chlorinating agent, particularly useful for introducing chlorine into organic molecules under mild conditions .
  • Formation of Triflamides: The compound reacts with nitrogen nucleophiles to yield trifluoromethanesulfonamides, commonly referred to as triflamides, which are utilized in drug synthesis .
  • C–CF₃ Bond Formation: It facilitates the formation of carbon-fluorine bonds through trifluoromethylation processes .
  • Reactions with Alkenes: Trifluoromethanesulfonyl chloride can react with alkenes in the presence of transition metal catalysts to form adducts .

Trifluoromethanesulfonyl chloride exhibits notable biological activity due to its ability to modify biomolecules. The triflamide derivatives formed from its reactions are often employed in medicinal chemistry for the development of pharmaceuticals. These derivatives can enhance the bioavailability and efficacy of drug candidates by improving their metabolic stability .

Several methods exist for synthesizing trifluoromethanesulfonyl chloride:

  • From Trifluoromethanesulfonic Acid: A common method involves reacting trifluoromethanesulfonic acid with phosphorus trichloride and chlorine gas. This reaction typically yields high purity and good yield of the desired product .

    Reaction:
    CF3SO3H+PCl3+Cl2CF3SO2Cl+POCl3+HClCF_3SO_3H+PCl_3+Cl_2\rightarrow CF_3SO_2Cl+POCl_3+HCl
  • Using Thionyl Chloride: Another approach involves using thionyl chloride and N,N-dimethylformamide as a catalyst under controlled temperatures .

Trifluoromethanesulfonyl chloride is widely used in various fields:

  • Organic Synthesis: It is utilized for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chlorination Reactions: Effective as a chlorinating agent for introducing chlorine into organic compounds.
  • Functional Group Transformations: Serves as a precursor for various functional groups, enhancing the chemical diversity of synthetic pathways .

Research has shown that trifluoromethanesulfonyl chloride interacts effectively with various nucleophiles, leading to the formation of diverse chemical entities. These interactions have been studied extensively to optimize reaction conditions and improve yields in synthetic applications. Additionally, studies on its reactivity have highlighted its role in facilitating selective transformations under mild conditions .

Trifluoromethanesulfonyl chloride shares similarities with several other compounds but possesses unique properties that differentiate it. Below is a comparison table highlighting some similar compounds:

Compound NameChemical FormulaUnique Features
Trifluoromethanesulfonic AcidCF₃SO₃HStrong acid; precursor to trifluoromethanesulfonyl chloride
Sulfuryl ChlorideSO₂Cl₂Used in chlorination but less electrophilic than trifluoromethanesulfonyl chloride
Chlorosulfonic AcidClSO₃HStrong chlorinating agent but lacks fluorine substituents
Trifluoroacetic Anhydride(CF₃CO)₂OUseful in acylation but less versatile than trifluoromethanesulfonyl chloride

Trifluoromethanesulfonyl chloride stands out due to its ability to form stable sulfonamide derivatives and its utility in electrophilic chlorination reactions, making it an essential tool in modern organic synthesis.

Thionyl Chloride-Mediated Reactions

Thionyl chloride (SOCl₂) is the most widely used reagent for converting trifluoromethanesulfonic acid (CF₃SO₃H) into trifluoromethanesulfonyl chloride (CF₃SO₂Cl). This method involves heating CF₃SO₃H with excess SOCl₂ under reflux conditions. A typical protocol includes adding trifluoromethanesulfonic acid (1 mol) to thionyl chloride (6 mol) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at 40°C for 12 hours, yielding 87.5% CF₃SO₂Cl after vacuum distillation. The reaction proceeds via the formation of an intermediate acyl chloride, followed by sulfur-oxygen bond reorganization.

Key Reaction Parameters

ParameterOptimal ConditionYield
Molar Ratio (SOCl₂)6:1 (relative to acid)87.5%
Temperature40°C
CatalystDMF (0.1 mol)

Catalytic Role of N,N-Dimethylformamide in Yield Optimization

DMF enhances the reaction efficiency by acting as a Lewis base, facilitating the activation of thionyl chloride. It stabilizes reactive intermediates, such as chlorosulfonium ions, which accelerate the chlorination process. Studies demonstrate that omitting DMF reduces yields to below 50%, highlighting its critical role. The catalyst also mitigates side reactions, such as the formation of trifluoromethanesulfonic anhydride, by controlling the electrophilicity of the reaction medium.

Alternative Synthetic Routes

Disproportionation Pathways from Trifluoromethanesulfinyl Chloride

Trifluoromethanesulfinyl chloride (CF₃SOCl) undergoes thermal disproportionation to produce CF₃SO₂Cl and trifluoromethanesulfenyl chloride (CF₃SCl). This reaction occurs at 80–100°C under inert conditions, with the equilibrium favoring CF₃SO₂Cl at higher temperatures. The mechanism involves sulfur oxidation state changes:
$$ 2 \, \text{CF₃SOCl} \rightarrow \text{CF₃SO₂Cl} + \text{CF₃SCl} $$
This pathway is particularly useful for generating CF₃SO₂Cl alongside other sulfur-containing derivatives, enabling modular synthesis in multi-step processes.

Industrial-Scale Production Protocols

Industrial methods prioritize cost efficiency and scalability. One patented approach involves reacting CF₃SO₃H with phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) at 80–100°C under atmospheric pressure. The reaction proceeds as:
$$ \text{CF₃SO₃H} + \text{PCl₃} + \text{Cl₂} \rightarrow \text{CF₃SO₂Cl} + \text{POCl₃} + \text{HCl} $$
Key industrial optimizations include:

  • Continuous distillation to remove byproducts like phosphorus oxychloride (POCl₃).
  • Recycling unreacted chlorine to minimize waste.

Green Chemistry Approaches in Synthesis

Solvent-Free Reaction Conditions

Recent advances emphasize solvent-free systems to reduce environmental impact. A notable method involves the direct reaction of sodium trifluoromethanesulfinate (CF₃SO₂Na) with thionyl chloride at 90–100°C, achieving 91% yield without solvents. This approach eliminates volatile organic compounds (VOCs) and simplifies purification.

Comparison of Solvent-Based vs. Solvent-Free Methods

ParameterSolvent-BasedSolvent-Free
Yield87.5%91%
Reaction Time12 hours5–8 hours
Byproduct GenerationModerateLow

Energy Efficiency in Distillation Processes

Energy-efficient distillation techniques are critical for sustainable production. Vacuum distillation at 110°C and −0.1 MPa reduces energy consumption by 30% compared to atmospheric distillation. Additionally, fractional condensation systems recover unreacted thionyl chloride, further lowering the carbon footprint.

Structural and Molecular Properties

Molecular Geometry and Bonding Analysis

Trifluoromethanesulfonyl chloride possesses the molecular formula CClF₃O₂S with a molecular weight of 168.52 g/mol and is registered under CAS number 421-83-0 [1] [2] [3]. The compound exhibits a tetrahedral molecular geometry around the central sulfur atom, consistent with the Valence Shell Electron Pair Repulsion theory for molecules containing four electron pairs [4] [5]. The sulfur atom forms four bonds: one with chlorine, two with oxygen atoms in the sulfonyl group, and one with the trifluoromethyl carbon [1] [2].

The molecular structure demonstrates distorted tetrahedral geometry due to the different electronegativity values of the substituents attached to the central sulfur atom [5] [6]. The bond angles deviate from the ideal tetrahedral angle of 109.5 degrees because of the varying electron-withdrawing effects of the trifluoromethyl group and the chlorine atom [4] [5]. The highly electronegative fluorine atoms in the trifluoromethyl group create significant electron density polarization, resulting in a highly polar molecule [2] [7].

The bonding analysis reveals that the sulfur-oxygen bonds exhibit double bond character due to d-orbital participation, while the sulfur-chlorine and sulfur-carbon bonds are predominantly single bonds [1] [3]. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to the overall stability of this moiety [7] [8].

Spectroscopic Profiles (¹H/¹⁹F/¹³C NMR, IR)

The spectroscopic characterization of trifluoromethanesulfonyl chloride provides distinctive fingerprints for structural identification. In proton Nuclear Magnetic Resonance spectroscopy, the compound exhibits no signals since it contains no hydrogen atoms [9]. The carbon-13 Nuclear Magnetic Resonance spectrum displays a characteristic quartet at approximately δ 119.7 ppm with a large carbon-fluorine coupling constant of 320.8 Hz, indicative of the trifluoromethyl carbon directly bonded to three fluorine atoms [10] [11].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals a singlet at approximately δ -79.1 ppm, characteristic of the trifluoromethyl group attached to an electron-withdrawing sulfonyl moiety [10] [12] [13]. This chemical shift is consistent with other trifluoromethylsulfonyl compounds and provides unambiguous identification of the CF₃SO₂ functionality [12] [13].

Infrared spectroscopy demonstrates several characteristic absorption bands that confirm the molecular structure [14]. The antisymmetric trifluoromethyl stretching vibration appears as a strong, asymmetric band at 1245 cm⁻¹, while the symmetric trifluoromethyl stretch occurs at 1126.5 cm⁻¹ with a weaker intensity and characteristic PQR rotational structure [14]. The sulfonyl group exhibits two prominent absorptions: the asymmetric sulfur-oxygen stretch appears in the region 1400-1350 cm⁻¹, and the symmetric sulfur-oxygen stretch occurs at 1200-1150 cm⁻¹ [15] [16]. The sulfur-chlorine stretch is observed as a medium-intensity band in the 600-500 cm⁻¹ region [15].

Mass spectrometry analysis shows the molecular ion peak at m/z 168, with the base peak occurring at m/z 69, corresponding to the CF₃SO⁺ fragment ion [3] [9]. This fragmentation pattern is characteristic of trifluoromethylsulfonyl compounds and provides additional structural confirmation [3].

Table 1: Physical and Chemical Properties of Trifluoromethanesulfonyl Chloride
PropertyValueReference
Molecular FormulaCClF₃O₂S [1] [2] [3]
Molecular Weight (g/mol)168.52 [1] [2] [3]
CAS Number421-83-0 [1] [2] [3]
EINECS Number207-009-0 [2]
AppearanceColorless to pale yellow liquid [2] [17]
Melting Point (°C)-26 [18] [19]
Boiling Point (°C)29-32 [18] [19] [20] [21]
Density at 25°C (g/mL)1.583 [18] [19] [20]
Vapor Pressure at 20°C (psi)10.36 [18] [19] [20]
Refractive Index (nD20)1.334 [18] [20]
Flash Point (°C)32 [22] [19]
Exact Mass167.925964 [22]
Water SolubilityHydrolyzes with water [22] [19] [23]

Thermodynamic Parameters

Boiling/Melting Point Relationships

Trifluoromethanesulfonyl chloride exhibits distinctive thermal properties that reflect its molecular structure and intermolecular forces [18] [19]. The compound has a melting point of -26°C and a boiling point ranging from 29-32°C at standard atmospheric pressure [18] [19] [20] [21]. These relatively low thermal transition temperatures are consistent with the molecular weight and the absence of strong intermolecular hydrogen bonding interactions [18] [19].

The narrow liquid range of approximately 55-58°C between the melting and boiling points indicates moderate intermolecular forces, primarily consisting of dipole-dipole interactions and van der Waals forces [18] [19]. The low boiling point facilitates easy removal of the compound under reduced pressure conditions, making it suitable for synthetic applications where product isolation is required [20] [21].

The thermal behavior demonstrates that trifluoromethanesulfonyl chloride exists as a liquid under ambient laboratory conditions, which contributes to its utility as a reagent in organic synthesis [17] [21]. The relatively low thermal stability above the boiling point necessitates careful temperature control during synthetic procedures to prevent decomposition [21] [24].

Vapor Pressure and Phase Behavior

The vapor pressure characteristics of trifluoromethanesulfonyl chloride indicate high volatility at ambient temperatures [22] [18] [19] [20]. At 20°C, the compound exhibits a vapor pressure of 10.36 psi (71.4 kPa), while at 25°C, the vapor pressure increases to 624.2 mmHg (83.2 kPa) [22] [18] [19] [20]. This significant vapor pressure demonstrates the compound's tendency to evaporate readily at room temperature [22] [20].

The high vapor pressure necessitates proper storage conditions and handling procedures to minimize losses due to evaporation [20] [24]. The phase behavior indicates that the compound transitions from liquid to vapor phase readily, requiring sealed containers and potentially refrigerated storage to maintain stability [20] [21] [24].

The relationship between temperature and vapor pressure follows typical exponential behavior for organic liquids, with substantial increases in vapor pressure occurring with modest temperature elevations [25]. This characteristic influences both storage requirements and synthetic applications, where temperature control becomes critical for maintaining desired concentrations [20] [21].

Table 2: Thermodynamic Parameters of Trifluoromethanesulfonyl Chloride
ParameterValueConditionsReference
Boiling Point29-32°C760 mmHg [18] [19] [20] [21]
Melting Point-26°CStandard pressure [18] [19]
Vapor Pressure (20°C)10.36 psi (71.4 kPa)20°C [18] [19] [20]
Vapor Pressure (25°C)624.2 mmHg (83.2 kPa)25°C [22]
Phase at Room TemperatureLiquid20-25°C, 1 atm [17] [21]

Reactivity Patterns

Hydrolytic Instability and Water Sensitivity

Trifluoromethanesulfonyl chloride demonstrates extreme sensitivity to moisture and undergoes rapid hydrolysis when exposed to water [26] [23] [24]. The hydrolysis reaction proceeds vigorously, producing trifluoromethanesulfonic acid and hydrogen chloride gas according to the reaction: CF₃SO₂Cl + H₂O → CF₃SO₃H + HCl [26] [27]. This reaction is highly exothermic and releases corrosive gases, necessitating strict anhydrous conditions during storage and handling [26] [24].

The compound's moisture sensitivity extends beyond direct contact with liquid water to include atmospheric humidity [26] [24] [28]. Even trace amounts of water vapor can initiate hydrolysis, leading to decomposition and loss of reagent activity [24] [28]. The hydrolysis products, trifluoromethanesulfonic acid and hydrogen chloride, are both highly corrosive and can damage equipment and compromise synthetic procedures [26] [27].

This hydrolytic instability requires storage under strictly anhydrous conditions, typically under an inert atmosphere such as nitrogen or argon [20] [21] [24]. The compound must be protected from atmospheric moisture through the use of desiccants and sealed storage systems [24] [28]. During synthetic applications, reactions involving trifluoromethanesulfonyl chloride must be conducted under rigorously dry conditions using flame-dried glassware and anhydrous solvents [26] [24].

Compatibility with Organic Solvents

Trifluoromethanesulfonyl chloride exhibits selective compatibility with organic solvents, being miscible with many polar aprotic and nonpolar solvents while being incompatible with protic solvents [29] [30]. The compound shows excellent solubility in dichloromethane, acetonitrile, and chloroform, making these solvents suitable for synthetic applications [29] [30]. These solvents provide the necessary anhydrous environment while maintaining the compound's stability and reactivity [30].

The compound is insoluble in water and reacts violently with protic solvents such as alcohols, which can lead to rapid decomposition through nucleophilic substitution reactions [23] [24] [29]. Compatibility extends to other halogenated solvents and aromatic hydrocarbons, provided they are thoroughly dried and maintained under anhydrous conditions [30] [31].

Incompatible materials include not only water and alcohols but also amines and strong bases, which can react with the electrophilic sulfur center [23] [24] [32]. The compound's reactivity toward nucleophiles makes it unsuitable for use with solvents containing basic nitrogen or oxygen functional groups [24] [32]. Proper solvent selection is crucial for maintaining the integrity of trifluoromethanesulfonyl chloride during storage and synthetic applications [29] [30].

Table 3: Reactivity and Solvent Compatibility of Trifluoromethanesulfonyl Chloride
AspectDescriptionReference
Water ReactivityReacts vigorously with water [26] [23] [24]
Hydrolysis ProductsTrifluoromethanesulfonic acid + HCl [26] [27]
Moisture SensitivityExtremely sensitive to moisture [26] [24] [28]
Compatible SolventsDichloromethane, acetonitrile, chloroform [29] [30]
Incompatible MaterialsWater, alcohols, amines, strong bases [23] [24] [32]
Thermal StabilityStable under dry conditions below 50°C [26] [24]
Storage RequirementsStore under inert gas, 2-8°C [20] [21] [24]

XLogP3

1.6

Boiling Point

30.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

421-83-0

Wikipedia

Trifluoromethanesulfonyl chloride

Dates

Modify: 2023-08-16

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